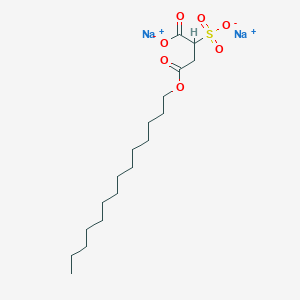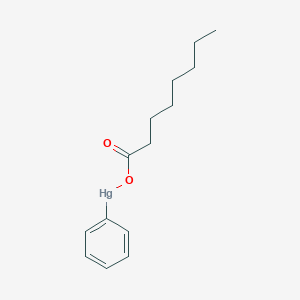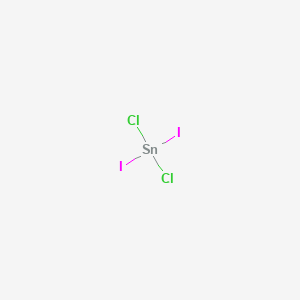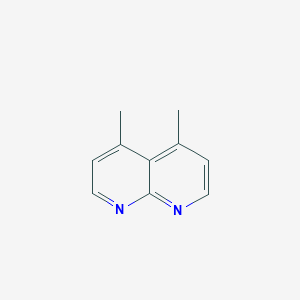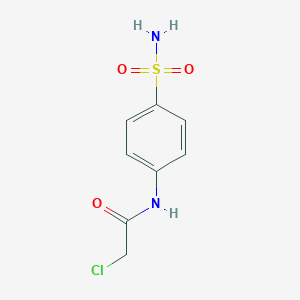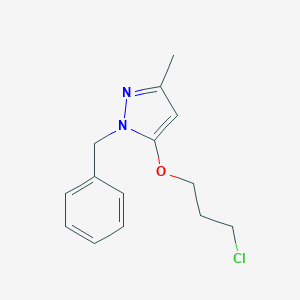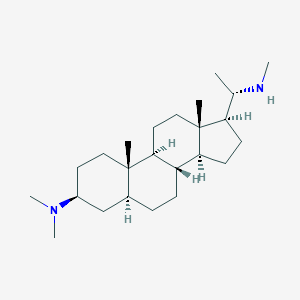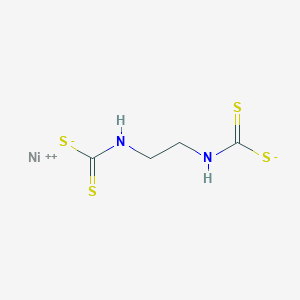
Tungsten silicide (W5Si3)
概要
説明
Tungsten Silicide (W5Si3) is a compound of tungsten and silicon . It is used in microelectronics as a contact material, as a shunt over polysilicon lines to increase their conductivity and signal speed, and as a barrier layer between silicon and other metals .
Synthesis Analysis
Tungsten silicide (W5Si3) can be synthesized by self-propagating high-temperature synthesis (SHS) from the reactant of tungsten oxide (WO3) and silicon lump (Si) using magnesium (Mg) as fuel . Another method involves thermal treatment at 1350 °C for 4 hours in an argon atmosphere .Molecular Structure Analysis
The molecular structure of W5Si3 is characterized by a tetragonal lattice . Re doping can substitute up to 20% of W in W5Si3, leading to an anisotropic shrinkage of the tetragonal lattice .Chemical Reactions Analysis
The chemical reactions involving W5Si3 are influenced by doping. For instance, Re doping in W5Si3 leads to an enhancement of superconductivity, attributed to the enhancement of electron–phonon coupling caused by doping-induced phonon softening .Physical And Chemical Properties Analysis
W5Si3 has a high melting point, making it suitable for operation in extreme conditions . Its superconductivity is enhanced with increasing Re content, accompanied by a drastic increase in the upper critical field .科学的研究の応用
Elastic and Electronic Properties
A study by Li et al. (2020) in "Vacuum" investigated the elastic and electronic properties of W5Si3, especially with vacancy defects, using first-principles calculations. This research is significant for understanding the mechanical strength and ductility of W5Si3, which can inform its applications in high-temperature materials (Li et al., 2020).
Microstructure Characteristics
Zhang et al. (2020) in "Ceramics International" studied the effect of hot dip silicon-plating temperature on the microstructure of silicide coating on tungsten substrate. This research provides insights into the phase composition and microstructure of W-silicide coatings, which are important for various industrial applications (Zhang et al., 2020).
Wear Resistance
Cai and Wang (2004) in "Applied Surface Science" explored the wear resistance of laser-clad tungsten reinforced W5Si3/W2Ni3Si intermetallic coatings. The study demonstrated that these coatings have outstanding abrasive and adhesive wear resistance, which is crucial for applications requiring durability (Cai & Wang, 2004).
High-Temperature Structural Applications
Yan et al. (2020) in "Ceramics International" researched the mechanical and thermal properties of various stoichiometries in the W–Si system, including W5Si3. Their findings are significant for the development of high-temperature structural materials (Yan et al., 2020).
Heat Resistance of Silicide Coatings
Zmii and Kovtun (2003) in "Powder Metallurgy and Metal Ceramics" examined the heat resistance of silicide coatings on tungsten, focusing on the stability and diffusion processes in high-temperature conditions. This research is crucial for applications that operate in extreme temperatures (Zmii & Kovtun, 2003).
作用機序
Safety and Hazards
将来の方向性
Research indicates that chemical doping provides a way to optimize superconductivity in topological transition metal silicides like W5Si3 . Furthermore, W5Si3 appears promising for microwave kinetic inductance detectors . High-entropy silicides (HESs), such as (Nb 0.1 Mo 0.3 W 0.3 Re 0.2 Ru 0.1)5Si3 and (Nb 0.2 Mo 0.3 W 0.3 Re 0.1 Ru 0.1)5Si3, which consist of a single tetragonal W5Si3-type phase, have been synthesized and show promise as weakly coupled bulk superconductors .
特性
InChI |
InChI=1S/3Si.5W | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBCHXQSHJCYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si].[Si].[Si].[W].[W].[W].[W].[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Si3W5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923376 | |
| Record name | Silane--tungsten (3/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1003.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Tungsten silicide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18476 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tungsten silicide (W5Si3) | |
CAS RN |
12039-95-1 | |
| Record name | Tungsten silicide (W5Si3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten silicide (W5Si3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane--tungsten (3/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentatungsten trisilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

